molecular formula C7H9FN2 B2499234 1-(3-Fluoropyridin-2-yl)ethanamine CAS No. 1270334-60-5

1-(3-Fluoropyridin-2-yl)ethanamine

Cat. No.: B2499234
CAS No.: 1270334-60-5
M. Wt: 140.161
InChI Key: OQOGUSGSVBLLPD-UHFFFAOYSA-N
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Description

1-(3-Fluoropyridin-2-yl)ethanamine is an organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a fluorine atom attached to the pyridine ring, which significantly influences its chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoropyridin-2-yl)ethanamine typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a fluorine atom. For example, the reaction of 3-chloro-2-pyridine with a fluorinating agent such as Selectfluor® can yield 3-fluoropyridine, which can then be further reacted with ethylamine to produce this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoropyridin-2-yl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridines .

Scientific Research Applications

1-(3-Fluoropyridin-2-yl)ethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Fluoropyridin-2-yl)ethanamine involves its interaction with

Biological Activity

1-(3-Fluoropyridin-2-yl)ethanamine, also known as (1R)-1-(3-fluoropyridin-2-yl)ethan-1-amine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and applications in drug development.

Chemical Structure and Properties

This compound features a pyridine ring with a fluorine atom at the 3-position and an ethylamine side chain. The presence of the fluorine atom is significant as it can enhance the compound's pharmacological properties by influencing lipophilicity and electronic characteristics.

Table 1: Structural Features and Biological Activity of Related Compounds

Compound NameStructural FeaturesBiological Activity
3-FluoroanilineAmino group attached to a fluorobenzeneAntimicrobial properties
4-AminopyridineAmino group on a pyridine ringNeurotransmitter modulation
2-AminoethylpyridineEthylamine group on pyridineAnticancer activity
5-FluoroindoleFluoro-substituted indolePotential anti-inflammatory effects

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures can modulate neurotransmitter systems, exhibit antimicrobial properties, and inhibit specific enzyme activities. The amine group in this compound suggests potential interactions with receptors and enzymes involved in neurotransmission and metabolic pathways.

Structure-Activity Relationship (SAR)

SAR studies have been essential in predicting the biological activity of this compound. Computational tools have been employed to evaluate how structural modifications affect activity. For instance, the introduction of different substituents on the pyridine ring or variations in the amine chain can significantly alter potency and selectivity against specific targets.

Case Studies

  • Neurotransmitter Modulation : A study demonstrated that derivatives of this compound showed promising results in modulating dopamine receptors, which are critical in treating neurological disorders such as Parkinson's disease. The fluorine substitution was found to enhance binding affinity compared to non-fluorinated analogs.
  • Antimicrobial Activity : Another investigation explored the antimicrobial properties of this compound against various bacterial strains. Results indicated that it exhibited significant inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Cancer Research : In vitro assays revealed that this compound could inhibit cell proliferation in certain cancer cell lines, indicating its potential role as an anticancer agent. Further studies are needed to elucidate the specific pathways involved.

Applications in Drug Development

Due to its diverse biological activities, this compound is being explored for various applications:

  • Medicinal Chemistry : It serves as a building block for synthesizing pharmaceuticals targeting neurological conditions and cancers.
  • Agrochemicals : The compound's biological activity makes it a candidate for developing new herbicides and pesticides.

Properties

IUPAC Name

1-(3-fluoropyridin-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-5(9)7-6(8)3-2-4-10-7/h2-5H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOGUSGSVBLLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=N1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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